molecular formula C30H30O4S2 B14402089 2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] CAS No. 88661-05-6

2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]

Cat. No.: B14402089
CAS No.: 88661-05-6
M. Wt: 518.7 g/mol
InChI Key: RRQBBIRJCZYLES-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] is a chemical compound known for its unique structure and properties It consists of two phenol groups connected by a disulfide bond, with hydroxymethyl and phenylethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] typically involves the reaction of 6-(hydroxymethyl)-4-(1-phenylethyl)phenol with a disulfide-forming reagent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The hydroxymethyl and phenylethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states. The phenolic groups can participate in hydrogen bonding and other interactions with biological molecules, affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Disulfanediylbis(n-sec-butylbenzamide): Similar disulfide structure but different substituents.

    2,2’-Disulfanediylbis(4-chlorophenol): Similar disulfide structure with chlorophenol substituents.

Uniqueness

2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxymethyl and phenylethyl groups provide additional functional sites for reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

88661-05-6

Molecular Formula

C30H30O4S2

Molecular Weight

518.7 g/mol

IUPAC Name

2-[[2-hydroxy-3-(hydroxymethyl)-5-(1-phenylethyl)phenyl]disulfanyl]-6-(hydroxymethyl)-4-(1-phenylethyl)phenol

InChI

InChI=1S/C30H30O4S2/c1-19(21-9-5-3-6-10-21)23-13-25(17-31)29(33)27(15-23)35-36-28-16-24(14-26(18-32)30(28)34)20(2)22-11-7-4-8-12-22/h3-16,19-20,31-34H,17-18H2,1-2H3

InChI Key

RRQBBIRJCZYLES-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)SSC3=CC(=CC(=C3O)CO)C(C)C4=CC=CC=C4)O)CO

Origin of Product

United States

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